molecular formula C33H50O6P2 B057288 3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane CAS No. 26741-53-7

3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane

Cat. No.: B057288
CAS No.: 26741-53-7
M. Wt: 604.7 g/mol
InChI Key: AIBRSVLEQRWAEG-UHFFFAOYSA-N
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Description

3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane is a high-performance, hindered phosphite antioxidant widely utilized in polymer science and materials research. Its primary research value lies in its exceptional ability to inhibit the thermo-oxidative degradation of polymers, such as polyolefins (polyethylene, polypropylene), engineering plastics, and adhesives. The compound's efficacy stems from its unique spirocyclic structure, which provides superior hydrolytic stability compared to conventional phosphite antioxidants, and the presence of bulky tert-butyl groups that enhance its solubility and compatibility within the polymer matrix. Its mechanism of action involves acting as a sacrificial hydroperoxide decomposer, effectively scavenging and converting reactive hydroperoxides (ROOH) into stable, non-radical products before they can initiate chain-scission reactions that lead to polymer embrittlement, discoloration, and loss of mechanical properties. This makes it an invaluable tool for researchers developing advanced polymeric materials with extended service life, improved color stability, and enhanced performance under high-temperature processing and end-use conditions. Its application is critical in studies focused on stabilizing sensitive polymers against degradation during melt processing, extrusion, and injection molding. This reagent is supplied For Research Use Only and is intended as a critical standard for analytical and developmental laboratories.

Properties

IUPAC Name

3,9-bis(2,4-ditert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H50O6P2/c1-29(2,3)23-13-15-27(25(17-23)31(7,8)9)38-40-34-19-33(20-35-40)21-36-41(37-22-33)39-28-16-14-24(30(4,5)6)18-26(28)32(10,11)12/h13-18H,19-22H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBRSVLEQRWAEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OP2OCC3(CO2)COP(OC3)OC4=C(C=C(C=C4)C(C)(C)C)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H50O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2027911
Record name Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite
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Molecular Weight

604.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals
Record name 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[2,4-bis(1,1-dimethylethyl)phenoxy]-
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CAS No.

26741-53-7
Record name Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite
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Record name 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[2,4-bis(1,1-dimethylethyl)phenoxy]-
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Record name Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite
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Record name 3,9-bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
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Record name BIS(2,4-DI-TERT-BUTYLPHENYL)PENTAERYTHRITOL DIPHOSPHITE
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Biological Activity

3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane (CAS Number: 26741-53-7) is a complex organophosphorus compound with significant applications in materials science and polymer manufacturing. Its molecular formula is C33H50O6P2C_{33}H_{50}O_{6}P_{2}, and it has a molecular weight of approximately 604.71 g/mol. The compound is characterized by its unique spiro structure and the presence of multiple phenolic groups, which contribute to its biological activity.

Structural Characteristics

The compound features a spiro structure that incorporates two diphosphate units and four ether linkages. The bulky tert-butyl groups enhance its stability and solubility in organic solvents. The structural formula can be represented as follows:

3 9 Bis 2 4 di tert butylphenoxy 2 4 8 10 tetraoxa 3 9 diphosphaspiro 5 5 undecane\text{3 9 Bis 2 4 di tert butylphenoxy 2 4 8 10 tetraoxa 3 9 diphosphaspiro 5 5 undecane}

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity , which is crucial in preventing oxidative stress in biological systems. This property is particularly important in polymer applications where oxidative degradation can compromise material integrity.

  • Case Study : In a study examining the thermal stability of polymers like nitrocellulose, derivatives of this compound were shown to significantly enhance thermal resistance by acting as radical scavengers (Katoh et al., 2007) .

Cytotoxicity and Biocompatibility

The cytotoxic effects of this compound have been assessed in various cell lines. While some studies suggest low cytotoxicity at certain concentrations, further research is needed to fully understand its biocompatibility.

  • Findings : A recent investigation into the compound's effects on human cell lines revealed that at concentrations below 50 µM, it did not induce significant cytotoxic effects (Barren et al., 1995) . However, higher concentrations led to increased cell death rates.

Applications in Polymer Science

The compound's ability to function as an antioxidant makes it a valuable additive in polymer formulations. Its incorporation can improve the longevity and performance of materials exposed to harsh environmental conditions.

Property Value
Molecular FormulaC33H50O6P2C_{33}H_{50}O_{6}P_{2}
Molecular Weight604.71 g/mol
Melting Point178 °C
Purity≥95%

Scientific Research Applications

Overview

3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane is a chemical compound known for its unique structure and properties. It is primarily recognized for its applications in the field of polymer stabilization and as an antioxidant. This article explores its scientific research applications, including its role in various industries and case studies that highlight its effectiveness.

Polymer Stabilization

One of the primary applications of this compound is as a stabilizer in polymers. It is particularly effective in preventing oxidative degradation in polyolefins and other thermoplastics.

  • Mechanism : The compound acts as a radical scavenger, neutralizing free radicals generated during the thermal degradation of polymers. This significantly extends the lifespan and mechanical properties of polymer products.

Antioxidant Properties

The compound is widely used as an antioxidant in various formulations to protect against oxidative stress.

  • Applications :
    • Food Industry : Used to prolong the shelf life of food products by preventing rancidity.
    • Cosmetics : Incorporated into cosmetic formulations to protect active ingredients from oxidation.
    • Pharmaceuticals : Utilized to stabilize sensitive compounds within pharmaceutical products.

Case Study 1: Polymer Blends

A study conducted on the use of this compound in polypropylene blends demonstrated that incorporating 0.5% of this compound significantly improved thermal stability and mechanical properties compared to blends without the antioxidant. The tensile strength and elongation at break were enhanced by approximately 30% after aging tests at elevated temperatures.

Case Study 2: Food Preservation

Research published in a food chemistry journal showcased the effectiveness of this compound as an antioxidant in edible oils. When added at concentrations ranging from 0.01% to 0.05%, it reduced the peroxide value significantly over a six-month storage period compared to control samples without antioxidants.

Comparative Data Table

Application AreaEffectivenessReference
Polymer StabilizationEnhanced thermal stability and mechanical strength
Food IndustryProlonged shelf life of oils
CosmeticsImproved stability of active ingredients

Comparison with Similar Compounds

3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane

  • Molecular Formula : C₅₄H₆₀O₆P₂ (MW 852.97) .
  • Key Differences: Replaces tert-butyl groups with cumyl (2-phenyl-2-propyl) substituents.
  • Applications : Used as a secondary antioxidant in high-temperature polymer processing .

3,9-Bis(2,6-di-tert-butyl-4-methylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane

  • Molecular Formula : C₃₅H₅₄O₆P₂ (MW 641.79) .
  • Applications : Specialized in stabilizing polyolefins exposed to oxidative and photolytic stress .

3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-dione

  • Molecular Formula : C₅H₈Cl₂O₆P₂ (MW 296.95) .
  • Key Differences: Lacks phenolic substituents; chlorine atoms and ketone groups increase electrophilicity.
  • Applications : Intermediate in flame-retardant synthesis, particularly for phosphorylated polymers .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications Toxicity Profile
3,9-Bis(2,4-di-tert-butylphenoxy)-...undecane C₃₃H₅₀O₆P₂ 604.71 2,4-di-tert-butylphenoxy 177 Polymer stabilization, antioxidants Non-reprotoxic, low aquatic toxicity
3,9-Bis(2,4-dicumylphenoxy)-...undecane C₅₄H₆₀O₆P₂ 852.97 2,4-dicumylphenoxy Not reported High-temperature polymer processing Limited data; higher bioaccumulation risk
3,9-Bis(2,6-di-tert-butyl-4-methylphenoxy)-...undecane C₃₅H₅₄O₆P₂ 641.79 2,6-di-tert-butyl-4-methylphenoxy Not reported UV-resistant polyolefins Unclassified
3,9-Dichloro-...undecane-3,9-dione C₅H₈Cl₂O₆P₂ 296.95 Chlorine, ketone Not reported Flame-retardant intermediates Likely hazardous due to chlorides

Performance and Stability Analysis

  • Thermal Stability: The tert-butylphenoxy derivative (CAS 26741-53-7) demonstrates superior thermal stability (boiling point ~555°C at 760 mmHg) compared to dichloro analogues, which decompose at lower temperatures due to labile P–Cl bonds .
  • Hydrolytic Resistance: Bis-phenoxy derivatives exhibit greater hydrolytic stability than dichloro or dione variants, critical for humid environments .
  • Eco-Toxicity: The tert-butylphenoxy compound has an M-factor (chronic aquatic toxicity) of 1, indicating moderate environmental risk, while cumyl derivatives may pose higher bioaccumulation risks due to hydrophobicity .

Research Findings and Industrial Relevance

Recent studies highlight the tert-butylphenoxy derivative’s role in polypropylene stabilization, where it reduces carbonyl formation by 40% compared to non-stabilized controls . In contrast, dichloro analogues are pivotal in synthesizing flame-retardant epoxy resins, achieving UL94 V-0 ratings at 20% loading . Regulatory frameworks, such as TSCA, mandate significant new use reporting (SNUR) for certain derivatives, reflecting their environmental and health impact profiles .

Preparation Methods

One-Pot Synthesis via Pentaerythritol and Phosphorus Trichloride

The most widely documented method for synthesizing 3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane involves a one-pot reaction using pentaerythritol, phosphorus trichloride (PCl₃), and 2,4-di-tert-butylphenol.

Reaction Conditions and Procedure

The synthesis begins with cooling toluene to 5°C in a reaction flask equipped with a magnetic stirrer. Pentaerythritol (1 mmol) is dissolved in toluene, followed by the addition of triethylamine (5 mmol) as a base to neutralize HCl generated during the reaction. Phosphorus trichloride (2 mmol) is introduced dropwise under inert conditions, and the mixture is stirred for 1 hour to form a reactive intermediate. A solution of 2,4-di-tert-butylphenol (2.2 mmol) in toluene is then added, and the reaction is refluxed for 5 hours. After cooling to room temperature, the mixture is stirred overnight to ensure complete cyclization.

Purification and Yield

The crude product is filtered to remove triethylamine hydrochloride salts, and the solvent is evaporated under reduced pressure. Purification is achieved via low-temperature column chromatography using silica gel and a hexane-diethyl ether (99.5:0.5) eluent. Recrystallization from diethyl ether at 5°C yields the target compound as a white crystalline solid with a melting point of 169–170°C. The reported yield is 22%, reflecting challenges in optimizing the cyclization step.

Table 1: Synthesis Parameters and Outcomes

ParameterDetails
Starting MaterialsPentaerythritol, PCl₃, 2,4-di-tert-butylphenol
SolventToluene
BaseTriethylamine
Reaction TemperatureReflux (≈110°C)
Reaction Time5 hours (reflux) + 12 hours (stirring)
Purification MethodColumn chromatography (hexane:diethyl ether, 99.5:0.5)
Yield22%
Melting Point169–170°C

Reaction Mechanism and Intermediate Analysis

The synthesis proceeds through a stepwise nucleophilic substitution mechanism. Pentaerythritol, a tetraol, reacts with PCl₃ to form a dichlorophosphate intermediate. The chlorine atoms are subsequently displaced by the phenolic oxygen of 2,4-di-tert-butylphenol, leading to the formation of the spirocyclic structure. Triethylamine scavenges HCl, shifting the equilibrium toward product formation. The steric bulk of the tert-butyl groups on the phenol rings influences reaction kinetics, necessitating prolonged reflux to achieve complete substitution.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃, 300 MHz): Peaks at δ 1.31 ppm (s, 18H, tert-butyl groups), δ 6.70–7.16 ppm (m, aromatic protons).

  • ¹³C NMR (CDCl₃): Signals at δ 29.75 ppm (tert-butyl carbons), δ 110.25–150.00 ppm (aromatic carbons).

  • ³¹P NMR (CDCl₃): A singlet at δ 120.5 ppm, confirming equivalent phosphorus environments in the spiro structure.

Infrared (IR) Spectroscopy

Key absorption bands at 1245 cm⁻¹ (P=O stretch) and 1040 cm⁻¹ (P-O-C aryl stretch) validate the phosphoester linkage.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 604.69, consistent with the molecular formula C₃₃H₅₀O₆P₂.

Table 2: Spectroscopic Data Summary

TechniqueKey Observations
¹H NMRδ 1.31 (tert-butyl), δ 6.70–7.16 (aromatic)
¹³C NMRδ 29.75 (tert-butyl), δ 110–150 (aromatic)
³¹P NMRδ 120.5 (singlet)
IR1245 cm⁻¹ (P=O), 1040 cm⁻¹ (P-O-C)
HRMSm/z 604.69 [M⁺]

Q & A

Q. What are the key spectroscopic and thermal characterization methods for confirming the structure of this compound?

  • Methodological Answer : To confirm the structure, employ a combination of nuclear magnetic resonance (NMR) for analyzing phosphorus and proton environments (e.g., 31^{31}P NMR for phosphite groups and 1^{1}H NMR for tert-butyl protons) . Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are critical for determining thermal stability and decomposition profiles. For example, DSC can identify melting points (reported as 175–179°C) , while TGA quantifies weight loss under heating. X-ray crystallography is recommended for resolving stereochemical ambiguities, as demonstrated in analogous spiro compounds .

Q. Table 1: Key Physicochemical Properties

PropertyValue/TechniqueReference
Molecular FormulaC33_{33}H50_{50}O6_6P2_2
Molecular Weight604.69 g/mol
Melting Point175–179°C
Boiling Point555.8°C at 760 mmHg

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to precautionary codes such as P280 (wear protective gloves/eye protection), P271 (use in well-ventilated areas), and P273 (avoid environmental release) . Conduct experiments in fume hoods to prevent inhalation of dust (P260/P261). For waste management, follow EPA guidelines under §721.125, including recordkeeping for disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermal stability data for this antioxidant?

  • Methodological Answer : Discrepancies often arise from sample purity or experimental conditions (e.g., heating rate in TGA). Replicate studies using standardized protocols:

Purify the compound via recrystallization (e.g., using toluene/hexane mixtures) .

Perform DSC at heating rates of 5–10°C/min under nitrogen to minimize oxidation .

Cross-validate with isothermal gravimetric analysis to assess long-term stability.
Contradictory data may also stem from polymorphic forms; use powder X-ray diffraction (PXRD) to confirm crystallinity .

Q. What methodologies are effective for studying the environmental degradation pathways of this compound?

  • Methodological Answer : To evaluate environmental fate:

Hydrolysis Studies : Incubate the compound in aqueous buffers (pH 4–9) at 25–60°C, monitoring degradation via high-performance liquid chromatography (HPLC) . Phosphite esters typically hydrolyze to phosphoric acid derivatives under acidic conditions .

Photodegradation : Expose to UV light (254–365 nm) and analyze breakdown products using LC-MS .

Ecotoxicology : Use Daphnia magna or algal bioassays to assess toxicity of degradation products, referencing OECD guidelines .

Q. Table 2: Example Degradation Conditions

ConditionAnalytical ToolKey Metrics
Hydrolysis (pH 7, 50°C)HPLCHalf-life, product ID
UV Exposure (254 nm)LC-MSQuantum yield, byproducts

Q. How can the antioxidant mechanism of this compound be systematically investigated in polymer matrices?

  • Methodological Answer : To study its radical-scavenging efficacy:

Accelerated Aging : Incorporate the compound (0.1–1.0 wt%) into polypropylene films and age at 80°C under UV light. Monitor carbonyl index via FTIR to quantify oxidation .

Electron Paramagnetic Resonance (EPR) : Trap peroxyl radicals with spin probes (e.g., TEMPO) to measure inhibition efficiency .

Synergistic Effects : Combine with phenolic antioxidants (e.g., Irganox 1010) and analyze using oxidation induction time (OIT) via DSC .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane

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